5-Chloro-2-morpholinobenzo[d]oxazole
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Overview
Description
5-Chloro-2-morpholinobenzo[d]oxazole is a heterocyclic compound with the molecular formula C11H11ClN2O2. It is a derivative of benzoxazole, characterized by the presence of a chlorine atom at the 5-position and a morpholine ring at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-morpholinobenzo[d]oxazole typically involves the reaction of 2-aminophenol with chloroacetyl chloride to form 2-chloromethylbenzoxazole. This intermediate is then reacted with morpholine under appropriate conditions to yield the target compound . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like zinc oxide (ZnO) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as temperature, pressure, and reaction time. Continuous flow reactors and automated systems may be employed to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-morpholinobenzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
5-Chloro-2-morpholinobenzo[d]oxazole has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. .
Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its electrochemical stability and photomechanical properties
Biological Research: It serves as a tool compound in studying enzyme inhibition and protein interactions, particularly in the context of DNA topoisomerases and protein kinases.
Mechanism of Action
The mechanism of action of 5-Chloro-2-morpholinobenzo[d]oxazole involves its interaction with specific molecular targets, such as enzymes and proteins. For instance, it can inhibit DNA topoisomerases, leading to the disruption of DNA replication and transcription in cancer cells . Additionally, it may interact with protein kinases, affecting various signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxy-5-chlorobenzo[d]oxazole
- 5-Chloro-2-(naphthalenylvinyl)benzo[d]oxazole
Uniqueness
Compared to similar compounds, 5-Chloro-2-morpholinobenzo[d]oxazole is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature enhances its solubility, stability, and ability to interact with various biological targets, making it a valuable compound in medicinal chemistry and materials science .
Properties
IUPAC Name |
5-chloro-2-morpholin-4-yl-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c12-8-1-2-10-9(7-8)13-11(16-10)14-3-5-15-6-4-14/h1-2,7H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOYAIFMBIJNAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(O2)C=CC(=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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